Ophiopogonanone F
Overview
Description
Synthesis Analysis
While specific studies directly focusing on the synthesis of Ophiopogonanone F were not found, the synthesis of related homoisoflavonoids, such as Methylophiopogonanone B, has been achieved from simple precursors like 2,4,6-trihydroxy-3,5-dimethylacetophenone, indicating potential synthetic pathways for Ophiopogonanone F as well (Fujii et al., 2009).
Molecular Structure Analysis
Ophiopogonanone F is characterized by its unique molecular structure, which includes a chromone backbone typical of homoisoflavonoids. Detailed structural analysis often involves techniques such as NMR and mass spectrometry to determine specific functional groups and their arrangement within the molecule. The structural elucidation of closely related compounds, such as Ophiopogonone A and Ophiopogonanone A, has been achieved through chemical and spectral studies, providing insights into the molecular structure of Ophiopogonanone F as well (Tada et al., 1980).
Scientific Research Applications
Metabolic Pathway Study : The study by Xiao Li, Dengyang Yin, and Ying-chun Sun (2022) focused on identifying and characterizing the metabolites of Ophiopogonanone A (OPA), a related compound, in liver microsomes and hepatocytes of rats and humans. This research provides insights into the metabolic pathways of OPA, including processes like demethylenation, dehydrogenation, hydroxylation, methylation, glucuronidation, and GSH conjugation. Such information can be crucial for understanding the mechanism of elimination and potential effectiveness or toxicity of related compounds like Ophiopogonanone F (Li, Yin, & Sun, 2022).
Homoisoflavonoids Isolation : A study by Jin-ming Chang et al. (2002) successfully isolated five new homoisoflavonoids from Ophiopogon japonicus, including Ophiopogonanone F. The isolation and structural elucidation of these compounds highlight their potential for further pharmacological study and application (Chang et al., 2002).
Anti-Inflammatory Properties : Research conducted by Ning Li et al. (2012) identified various homoisoflavonoids from Ophiopogon japonicus, assessing their anti-inflammatory properties. The study revealed that several compounds, including those related to Ophiopogonanone F, showed potent inhibitory effects on nitric oxide production, suggesting potential applications in treating inflammation-related conditions (Li et al., 2012).
Antioxidant and Anti-Aging Effects : Yumi Kitahiro and M. Shibano (2020) explored the antioxidant properties of Ophiopogonis Radix, including compounds like Ophiopogonanone F, for potential applications in age-related diseases. Their findings suggest that these compounds could be effective against chronic inflammation associated with aging (Kitahiro & Shibano, 2020).
properties
IUPAC Name |
7-hydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-5,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-10-16(22)20(26-4)19-15(18(10)25-3)17(23)12(9-27-19)7-11-5-6-13(24-2)8-14(11)21/h5-6,8,12,21-22H,7,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBMGXRBGCGOPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C=C(C=C3)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ophiopogonanone F |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.